molecular formula C24H20ClF3N4O2S B2481274 N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034485-24-8

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2481274
CAS RN: 2034485-24-8
M. Wt: 520.96
InChI Key: QSFMPSXQNBGDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules akin to this compound often involves multiple steps, including the construction of the pyrrolo[3,2-d]pyrimidinyl core, introduction of the trifluoromethyl group, and final assembly with the chlorophenyl and isopropyl groups. Similar synthesis strategies have been reported, where pyrrolo[2,3-d]pyrimidine derivatives are synthesized and evaluated as antitumor agents through a concise sequence of reactions (Gangjee et al., 2005). The synthesis typically involves starting from simpler pyrimidine derivatives, which are then functionalized with various substituents to achieve the desired complex molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the synthesis of novel compounds related to the chemical structure of interest that exhibit significant antimicrobial properties. For instance, the synthesis of thienopyrimidine linked rhodanine derivatives has shown notable antibacterial potency against several bacterial strains, including E. coli and B. cereus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Gentamicin (Kerru et al., 2019). Similarly, compounds derived from pyrimidinone structures have been evaluated for their antibacterial and antifungal activities, revealing their potential as antimicrobial agents (Nunna et al., 2014).

Anticancer Activity

The structural complexity of the compound allows for modifications that can target various cancer cell lines. Synthesis of related heterocyclic compounds incorporating antipyrine moiety has been explored for antimicrobial activities, which indirectly contributes to the understanding of their potential anticancer properties (Bondock et al., 2008). Another study focused on pyrimidine derivatives showed promising antitumor activity, indicating the versatility of these compounds in cancer research (Hafez & El-Gazzar, 2017).

Imaging and Diagnostic Applications

The compound's derivatives have found applications in imaging, particularly in the development of selective radioligands for positron emission tomography (PET). For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been identified as selective ligands for imaging the translocator protein (18 kDa) with PET, demonstrating the compound's potential in diagnostic imaging and neuroinflammation studies (Dollé et al., 2008).

Enzyme Inhibition

Research into the inhibition of specific enzymes has also been a significant area of application. Compounds with structural similarities have been designed to inhibit key enzymes involved in inflammatory and pathological processes, illustrating the potential for therapeutic intervention in diseases characterized by excessive enzyme activity (Gangjee et al., 2005).

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF3N4O2S/c1-13(2)32-22(34)21-20(16(11-29-21)14-6-4-3-5-7-14)31-23(32)35-12-19(33)30-15-8-9-18(25)17(10-15)24(26,27)28/h3-11,13,29H,12H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFMPSXQNBGDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.